molecular formula C12H13ClN4O B2575971 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine CAS No. 913817-45-5

4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine

Cat. No. B2575971
Key on ui cas rn: 913817-45-5
M. Wt: 264.71
InChI Key: WFXBBTCFFCOXFA-UHFFFAOYSA-N
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Patent
US08178314B2

Procedure details

65 mg (0.18 mmol) N-[4-(2-amino-4-chloropyrimidin-6-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide (15) is dissolved in 1 mL methanol and treated with 2 mL methylamine (33% in ethanol). The reaction mixture is stirred at room temperature over night and all volatiles are removed in vacuo. The product is used without further purification in the next step. ESI-MS m/z 265.3 [M+H]+.
Name
N-[4-(2-amino-4-chloropyrimidin-6-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([O:9][CH2:10][C:11]2[CH:24]=[CH:23][C:14]([CH2:15][NH:16]C(=O)C(F)(F)F)=[CH:13][CH:12]=2)[N:3]=1.CN>CO>[NH2:16][CH2:15][C:14]1[CH:23]=[CH:24][C:11]([CH2:10][O:9][C:4]2[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([Cl:8])[CH:5]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
N-[4-(2-amino-4-chloropyrimidin-6-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide
Quantity
65 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)OCC1=CC=C(CNC(C(F)(F)F)=O)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product is used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
NCC1=CC=C(COC2=CC(=NC(=N2)N)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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